N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-pyridin-2-yloxycyclohexyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-16(12-8-10-21-11-12)18-13-4-6-14(7-5-13)20-15-3-1-2-9-17-15/h1-3,8-11,13-14H,4-7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIKDMNRBGFDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CSC=C2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : Common starting materials include pyridine derivatives, cyclohexanol, and thiophene-3-carboxylic acid.
Reaction Steps
Formation of pyridin-2-yloxy group: : Reacting pyridin-2-ol with suitable activating agents to produce pyridin-2-yloxy.
Cyclohexyl functionalization: : Cyclohexanol is subjected to a catalytic reaction, typically involving palladium catalysts, to attach the pyridin-2-yloxy group.
Thiophene carboxamide formation: : The final product is obtained through a coupling reaction between the functionalized cyclohexyl compound and thiophene-3-carboxylic acid.
Industrial Production Methods
Industrial production typically involves similar reaction pathways but on a larger scale with optimized conditions for yield and purity. Key components include automated reaction systems, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: : The carboxamide group can be reduced to amines or alcohols under suitable conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible on the pyridin-2-yloxy and thiophene rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid for thiophene oxidation.
Reduction: : Lithium aluminum hydride or borane reagents for carboxamide reduction.
Substitution: : Halogenating agents for electrophilic substitutions and nucleophiles like amines or alcohols for nucleophilic substitutions.
Major Products
Oxidation of thiophene yields sulfoxides or sulfones.
Reduction of carboxamide forms primary amines.
Substitution reactions produce various functionalized derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Catalysis: : Its unique structure allows for the design of new catalytic systems.
Biology
Drug Development: : Potential use in designing novel pharmaceuticals, particularly in targeting specific biological pathways.
Biochemical Studies: : Acts as a probe in studying enzyme reactions and biochemical pathways.
Medicine
Therapeutic Agents:
Diagnostic Tools: : Used in the development of diagnostic agents for detecting various biomarkers.
Industry
Material Science: : Contributes to the synthesis of advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. Its mode of action involves binding to active sites, altering enzyme activity, or modulating receptor function. These interactions lead to changes in biochemical pathways and cellular responses, ultimately influencing biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-3-carboxamide (CAS 2034316-53-3)
- Structural Differences : Replaces the pyridin-2-yloxy group with a pyrazin-2-yloxy substituent, introducing an additional nitrogen atom in the aromatic ring.
- Molecular Properties :
2-[(Cyclohexylacetyl)amino]-N-pyridin-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (Compound 14)
- Structural Differences :
- Features a cyclohepta[b]thiophene core instead of a simple thiophene.
- Substituted with a cyclohexylacetyl group rather than a pyridin-2-yloxy-cyclohexyl moiety.
- Physical Properties :
- Synthesis Yield : 38% via Method B, indicating moderate efficiency in its preparation .
2-{[3-(4-Chlorophenyl)propanoyl]amino}-N-pyridin-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (Compound 15)
- Structural Differences: Incorporates a 3-(4-chlorophenyl)propanoyl group, introducing a halogenated aromatic substituent. Shares the cyclohepta[b]thiophene core with Compound 14.
- Functional Implications : The 4-chlorophenyl group may enhance lipophilicity and membrane permeability compared to the pyridin-2-yloxy analog .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Synthesis Yield |
|---|---|---|---|---|---|
| N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide | Not explicitly stated | ~305 (estimated) | Pyridin-2-yloxy-cyclohexyl | N/A | N/A |
| N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-3-carboxamide | C₁₅H₁₇N₃O₂S | 303.4 | Pyrazin-2-yloxy-cyclohexyl | N/A | N/A |
| Compound 14 | C₂₃H₂₉N₃O₂S | 423.56 | Cyclohexylacetyl, cyclohepta[b]thiophene | 181–182 (dec) | 38% |
| Compound 15 | C₂₄H₂₄ClN₃O₂S | 454.03 | 3-(4-Chlorophenyl)propanoyl, cyclohepta[b]thiophene | N/A | N/A |
Research Findings and Implications
- Stereochemical Stability : The trans-configuration (1r,4r) in the cyclohexyl ring of the target compound likely reduces steric hindrance compared to cis-isomers, improving binding to planar active sites (e.g., kinase domains) .
- Bioactivity Trends : Compounds with larger aromatic systems (e.g., cyclohepta[b]thiophene in Compounds 14–15) exhibit reduced solubility but increased thermal stability, as evidenced by higher melting points .
- Synthetic Challenges : Low yields (e.g., 38% for Compound 14) highlight difficulties in coupling bulky substituents to heterocyclic cores .
Notes on Evidence Limitations
Biological Activity
N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexyl ring substituted with a pyridin-2-yloxy group and a thiophene-3-carboxamide moiety. Its molecular formula is with a molecular weight of 302.39 g/mol. The structural configuration suggests significant potential for interaction with biological targets, such as enzymes and receptors involved in various disease pathways.
Antitumor Activity
Preliminary studies indicate that this compound exhibits antitumor properties. Compounds with similar structures have demonstrated efficacy against various cancer types by inhibiting cell proliferation and inducing apoptosis. For instance, compounds featuring thiophene scaffolds have shown promising results in inhibiting growth in non-small cell lung cancer (NSCLC) cell lines with submicromolar GI50 values .
| Compound | Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|---|
| 17 | A549 | 2.01 | Induces apoptosis and cell cycle arrest |
| 17 | OVACAR-4 | 2.27 | Inhibits tubulin polymerization |
| 17 | CAKI-1 | 0.69 | Induces early apoptosis |
Anti-inflammatory and Antimicrobial Properties
In addition to antitumor activity, this compound has shown anti-inflammatory and antimicrobial properties. The presence of the pyridine and thiophene moieties may enhance its interaction with biological targets involved in inflammatory responses and microbial infections. Research suggests that similar compounds exhibit significant inhibition of pro-inflammatory cytokines and microbial growth.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the cyclohexyl or thiophene rings can significantly influence potency and selectivity against specific biological targets. For example, modifications to the pyridine ring can enhance binding affinity to target enzymes or receptors .
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer effects of a series of thiophene derivatives similar to this compound. The derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis through caspase activation .
- Inflammation Models : In vitro studies using macrophage models revealed that compounds derived from the same scaffold inhibited lipopolysaccharide (LPS)-induced inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases .
Q & A
What are the optimal synthetic pathways for N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide, and how can reaction conditions be controlled to maximize yield?
Basic Research Question
The synthesis typically involves sequential coupling of the pyridinyl ether-substituted cyclohexane moiety with the thiophene carboxamide group. Key steps include:
- Cyclohexane Functionalization : Selective substitution of the cyclohexane ring with pyridin-2-yloxy groups via nucleophilic aromatic substitution (SNAr) under reflux in aprotic solvents like DMF or THF .
- Amide Coupling : Activation of the thiophene-3-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) followed by reaction with the amino-functionalized cyclohexane intermediate .
Methodological Considerations : - Temperature control (<60°C) prevents decomposition of the pyridinyl ether.
- Solvent choice (e.g., DMF for solubility vs. THF for reduced side reactions) impacts regioselectivity .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .
Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Basic Research Question
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the cyclohexane and pyridinyl groups. The thiophene C3 proton typically appears at δ 7.2–7.5 ppm .
- NOESY : Confirms the (1r,4r) stereochemistry by detecting spatial proximity between pyridinyl oxygen and cyclohexane protons .
X-ray Crystallography : - Single-crystal analysis resolves bond angles and torsional strain in the cyclohexane ring. Heavy atoms (e.g., sulfur in thiophene) improve diffraction quality .
How can researchers assess the biological activity of this compound, particularly its interaction with enzymatic targets?
Advanced Research Question
In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH depletion for kinase targets) with IC50 determination. The pyridinyl ether may chelate metal ions in active sites .
- Receptor Binding : Radioligand displacement assays (e.g., [³H]-labeled antagonists for GPCRs) quantify affinity (Ki). The compound’s logP (~3.2) suggests moderate membrane permeability .
Methodological Challenges : - Solubility in aqueous buffers (improved with DMSO/cosolvents) must be optimized to avoid false negatives .
What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Advanced Research Question
Substituent Modifications :
- Pyridinyl Group : Replace pyridin-2-yloxy with pyrazinyl or pyrimidinyl groups to alter electron-withdrawing effects and hydrogen-bonding capacity .
- Thiophene Ring : Introduce methyl or halide substituents at C2/C5 to probe steric and electronic effects on target engagement .
Data Analysis : - Use multivariate regression models to correlate Hammett σ values of substituents with bioactivity .
How can computational modeling predict the binding modes of this compound with biological targets?
Advanced Research Question
Molecular Docking :
- Software (AutoDock Vina, Schrödinger Glide) models interactions between the thiophene carboxamide and kinase ATP-binding pockets. Key parameters:
- GROMACS simulations (100 ns) assess stability of ligand-target complexes. RMSD <2 Å indicates stable binding .
How should researchers resolve contradictions in reported biological data (e.g., conflicting IC50 values)?
Advanced Research Question
Root-Cause Analysis :
- Assay Variability : Compare buffer pH (e.g., Tris vs. HEPES), ionic strength, and ATP concentrations across studies .
- Compound Integrity : Verify purity (HPLC, >95%) and stability (LC-MS post-assay) to rule out degradation .
Orthogonal Validation : - Repeat key assays with orthogonal methods (e.g., SPR vs. fluorescence) and include positive controls (e.g., staurosporine for kinases) .
What are the synthetic routes for isotopically labeled analogs (e.g., ¹³C, ²H) of this compound for metabolic studies?
Advanced Research Question
Isotope Incorporation :
- ¹³C-Labeling : Use K¹³CN in the cyclization step to label the thiophene ring .
- Deuterium Exchange : Catalytic deuteration (Pd/C, D2O) targets benzylic positions on the cyclohexane ring .
Applications : - LC-MS/MS traces metabolites in hepatocyte incubations, identifying oxidative pathways (e.g., CYP3A4-mediated hydroxylation) .
How does the stereochemistry of the cyclohexane ring influence the compound’s physicochemical properties?
Basic Research Question
Stereochemical Impact :
- The (1r,4r) configuration minimizes steric clash between pyridinyl and thiophene groups, enhancing solubility (measured logS = -4.2) vs. (1s,4s) isomers (logS = -5.1) .
- Dihedral angles (from DFT calculations) correlate with conformational rigidity, affecting membrane permeability .
What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
Basic Research Question
Chromatographic Methods :
- Preparative HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA) resolves polar byproducts (e.g., unreacted carboxylic acid) .
- Recrystallization : Use ethyl acetate/hexane (1:3) to obtain crystals suitable for X-ray analysis .
How can researchers design derivatives with improved metabolic stability?
Advanced Research Question
Metabolic Hotspots :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
